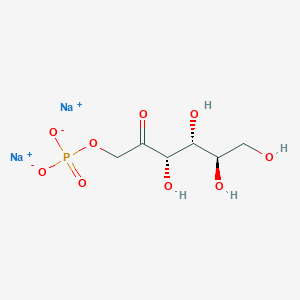

Natrium-(2R,3R,4S)-2,3,4,6-Tetrahydroxy-5-oxohexylphosphat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

D-Fructose-6-phosphat (Dinatriumsalz) ist ein Zuckerzwischenprodukt im glykolytischen Stoffwechselweg, der ein entscheidender Stoffwechselweg für die Energieproduktion in Zellen ist. Es wird durch die Isomerisierung von Glucose-6-phosphat durch das Enzym Phosphoglucoisomerase gebildet . Diese Verbindung spielt eine bedeutende Rolle in verschiedenen biochemischen Prozessen, einschließlich Glykolyse und Glukoneogenese.

Wissenschaftliche Forschungsanwendungen

D-Fructose-6-phosphat (Dinatriumsalz) wird aufgrund seiner Rolle als Glykolysezwischenprodukt in der wissenschaftlichen Forschung häufig verwendet. Einige seiner Anwendungen umfassen:

Molekularbiologie: Hilft bei der Charakterisierung von Enzymen wie Phosphofructokinase, Pyrophosphat-abhängiger Fructose-6-phosphat 1-Phosphotransferase und Glucosamin-6-phosphat Synthase.

Medizin: Untersucht wegen seiner potenziellen Rolle bei Stoffwechselstörungen und der Diabetesforschung.

Industrie: Wird bei der Produktion von Biokraftstoffen und Biomolekülen durch Stoffwechseltechnik eingesetzt.

5. Wirkmechanismus

D-Fructose-6-phosphat (Dinatriumsalz) übt seine Wirkungen hauptsächlich durch seine Rolle als Zwischenprodukt im glykolytischen Stoffwechselweg aus. Es wird durch die Isomerisierung von Glucose-6-phosphat durch Phosphoglucoisomerase gebildet und kann durch Phosphofructokinase weiter zu Fructose-1,6-bisphosphat phosphoryliert werden . Diese Reaktionen sind entscheidend für die Regulation von Glykolyse und Glukoneogenese, die für die Zellenergieproduktion und den Stoffwechselhomöostase unerlässlich sind .

Ähnliche Verbindungen:

D-Glucose-6-phosphat: Ein weiteres Glykolysezwischenprodukt, das zu D-Fructose-6-phosphat (Dinatriumsalz) isomerisiert werden kann.

Fructose-1,6-bisphosphat: Ein nachgeschaltetes Produkt von D-Fructose-6-phosphat (Dinatriumsalz) im glykolytischen Stoffwechselweg.

Einzigartigkeit: D-Fructose-6-phosphat (Dinatriumsalz) ist aufgrund seiner spezifischen Rolle im glykolytischen Stoffwechselweg als Zwischenprodukt, das sowohl zu D-Glucose-6-phosphat als auch zu Fructose-1,6-bisphosphat umgewandelt werden kann, einzigartig. Diese duale Funktionalität macht es zu einer kritischen Verbindung für die Regulation der Energieproduktion und Stoffwechselprozesse in Zellen .

Biochemische Analyse

Biochemical Properties

Sodium (2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl phosphate plays a crucial role in biochemical reactions. It is involved in the glycoprotein metabolism, where it forms part of the proteoglycans, the ground substance in the extra-cellular matrix of connective tissue . This compound interacts with various enzymes and proteins, influencing their function and activity .

Cellular Effects

The effects of Sodium (2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl phosphate on cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the cell type and the physiological context .

Molecular Mechanism

The molecular mechanism of action of Sodium (2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl phosphate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound exerts its effects at the molecular level, influencing the function and activity of various biomolecules .

Temporal Effects in Laboratory Settings

The effects of Sodium (2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl phosphate can change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Metabolic Pathways

Sodium (2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl phosphate is involved in various metabolic pathways. It interacts with several enzymes and cofactors, influencing metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of Sodium (2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl phosphate within cells and tissues involve various transporters and binding proteins .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: D-Fructose-6-phosphat (Dinatriumsalz) kann durch die chemische Reaktion zwischen Fructose und Phosphorsäure unter alkalischen Bedingungen synthetisiert werden. Die Reaktion beinhaltet die Veresterung von Fructose mit Phosphorsäure, gefolgt von der Neutralisierung mit Natriumhydroxid zur Bildung des Dinatriumsalzes .

Industrielle Produktionsverfahren: Die industrielle Produktion von D-Fructose-6-phosphat (Dinatriumsalz) beinhaltet typischerweise die enzymatische Umwandlung von Glucose-6-phosphat in Fructose-6-phosphat unter Verwendung von Phosphoglucoisomerase. Das resultierende Fructose-6-phosphat wird dann durch Neutralisierung mit Natriumhydroxid in seine Dinatriumsalzform umgewandelt .

Arten von Reaktionen:

Isomerisierung: D-Fructose-6-phosphat (Dinatriumsalz) kann durch das Enzym Phosphoglucoisomerase zu D-Glucose-6-phosphat isomerisiert werden.

Phosphorylierung: Es kann in Gegenwart des Enzyms Phosphofructokinase zu Fructose-1,6-bisphosphat phosphoryliert werden.

Häufige Reagenzien und Bedingungen:

Phosphoglucoisomerase: Wird für die Isomerisierungsreaktion verwendet.

Phosphofructokinase: Wird für die Phosphorylierungsreaktion verwendet.

Hauptprodukte, die gebildet werden:

D-Glucose-6-phosphat: Wird durch Isomerisierung gebildet.

Fructose-1,6-bisphosphat: Wird durch Phosphorylierung gebildet.

Wirkmechanismus

D-Fructose-6-phosphate (disodium) exerts its effects primarily through its role as an intermediate in the glycolytic pathway. It is produced by the isomerization of glucose-6-phosphate by phosphoglucoisomerase and can be further phosphorylated to fructose-1,6-bisphosphate by phosphofructokinase . These reactions are crucial for the regulation of glycolysis and gluconeogenesis, which are essential for cellular energy production and metabolic homeostasis .

Vergleich Mit ähnlichen Verbindungen

D-Glucose-6-phosphate: Another glycolytic intermediate that can be isomerized to D-Fructose-6-phosphate (disodium).

Fructose-1,6-bisphosphate: A downstream product of D-Fructose-6-phosphate (disodium) in the glycolytic pathway.

Uniqueness: D-Fructose-6-phosphate (disodium) is unique due to its specific role in the glycolytic pathway as an intermediate that can be converted to both D-glucose-6-phosphate and fructose-1,6-bisphosphate. This dual functionality makes it a critical compound for the regulation of energy production and metabolic processes in cells .

Eigenschaften

CAS-Nummer |

26177-86-6 |

|---|---|

Molekularformel |

C6H13NaO9P |

Molekulargewicht |

283.13 g/mol |

IUPAC-Name |

disodium;(2,3,4,6-tetrahydroxy-5-oxohexyl) phosphate |

InChI |

InChI=1S/C6H13O9P.Na/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;/h4-7,9-11H,1-2H2,(H2,12,13,14);/t4-,5-,6-;/m1./s1 |

InChI-Schlüssel |

USZARFFUSWZWLN-RWOHWRPJSA-N |

SMILES |

[O-]CC([C@H]([C@@H]([C@@H](COP(O)(O)=O)O)O)[O-])=O.[Na+].[Na+] |

Isomerische SMILES |

C([C@H]([C@H]([C@@H](C(=O)CO)O)O)O)OP(=O)(O)O.[Na] |

Kanonische SMILES |

C(C(C(C(C(=O)CO)O)O)O)OP(=O)(O)O.[Na] |

Key on ui other cas no. |

71662-09-4 |

Physikalische Beschreibung |

Solid; [Research Organics MSDS] |

Synonyme |

Neuberg ester |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.